
Tert-butyl 4-(2-fluorobenzoyl)-4-hydroxypiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(2-fluorobenzoyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C17H22FNO3. This compound is known for its unique structure, which includes a piperidine ring substituted with a tert-butyl group, a fluorobenzoyl group, and a hydroxyl group. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-fluorobenzoyl)-4-hydroxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with tert-butyl chloroformate to introduce the tert-butyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
Tert-butyl 4-(2-fluorobenzoyl)-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The fluorobenzoyl group can be reduced to a fluorobenzyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of tert-butyl 4-(2-fluorobenzoyl)-4-oxopiperidine-1-carboxylate.
Reduction: Formation of tert-butyl 4-(2-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate.
Substitution: Formation of various substituted benzoyl derivatives depending on the nucleophile used.
科学研究应用
Tert-butyl 4-(2-fluorobenzoyl)-4-hydroxypiperidine-1-carboxylate is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Employed in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-butyl 4-(2-fluorobenzoyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Tert-butyl 4-(2-fluorobenzoyl)piperazine-1-carboxylate: Similar structure but with a piperazine ring instead of a piperidine ring.
Tert-butyl 4-(2-chlorobenzoyl)-4-hydroxypiperidine-1-carboxylate: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
Tert-butyl 4-(2-fluorobenzoyl)-4-hydroxypiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.
属性
分子式 |
C17H22FNO4 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC 名称 |
tert-butyl 4-(2-fluorobenzoyl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H22FNO4/c1-16(2,3)23-15(21)19-10-8-17(22,9-11-19)14(20)12-6-4-5-7-13(12)18/h4-7,22H,8-11H2,1-3H3 |
InChI 键 |
FPNHOSMPCJQVJT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)C2=CC=CC=C2F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



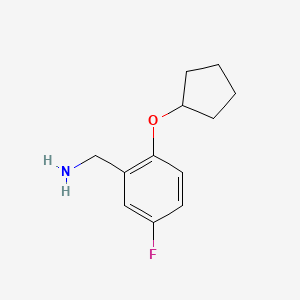
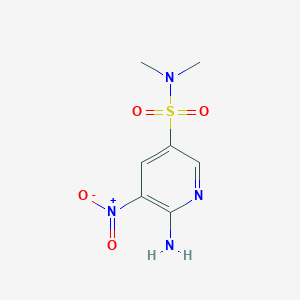

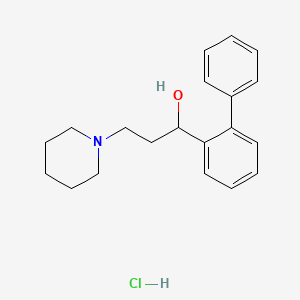

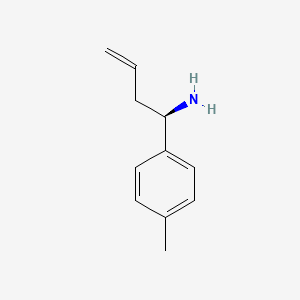
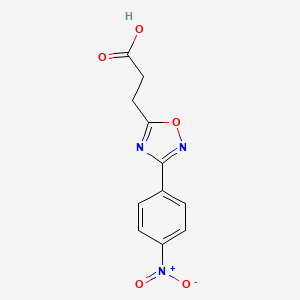
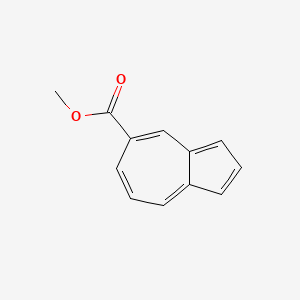
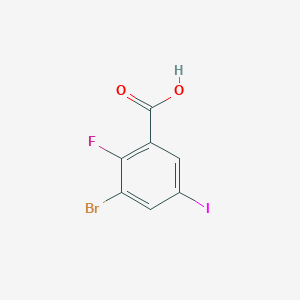
![[4-(Methoxymethoxymethyl)phenyl]boronic acid](/img/structure/B13975490.png)

![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt](/img/structure/B13975504.png)

